molecular formula C15H23O2P B14499245 4-(Dibutylphosphoryl)benzaldehyde CAS No. 64422-27-1

4-(Dibutylphosphoryl)benzaldehyde

Cat. No.: B14499245
CAS No.: 64422-27-1
M. Wt: 266.31 g/mol
InChI Key: LIJOAHBCNTZIOG-UHFFFAOYSA-N
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Description

4-(Dibutylphosphoryl)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde moiety substituted with a dibutylphosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dibutylphosphoryl)benzaldehyde typically involves the introduction of a dibutylphosphoryl group to a benzaldehyde derivative. One common method is the reaction of benzaldehyde with dibutylphosphine oxide under specific conditions to achieve the desired substitution. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-(Dibutylphosphoryl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens and nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-(Dibutylphosphoryl)benzoic acid.

    Reduction: Formation of 4-(Dibutylphosphoryl)benzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

4-(Dibutylphosphoryl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Dibutylphosphoryl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The dibutylphosphoryl group may influence the compound’s solubility, reactivity, and overall behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: The parent compound, lacking the dibutylphosphoryl group.

    4-(Dimethylphosphoryl)benzaldehyde: A similar compound with a dimethylphosphoryl group instead of dibutylphosphoryl.

    4-(Diethylphosphoryl)benzaldehyde: A compound with a diethylphosphoryl group.

Uniqueness

4-(Dibutylphosphoryl)benzaldehyde is unique due to the presence of the dibutylphosphoryl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

64422-27-1

Molecular Formula

C15H23O2P

Molecular Weight

266.31 g/mol

IUPAC Name

4-dibutylphosphorylbenzaldehyde

InChI

InChI=1S/C15H23O2P/c1-3-5-11-18(17,12-6-4-2)15-9-7-14(13-16)8-10-15/h7-10,13H,3-6,11-12H2,1-2H3

InChI Key

LIJOAHBCNTZIOG-UHFFFAOYSA-N

Canonical SMILES

CCCCP(=O)(CCCC)C1=CC=C(C=C1)C=O

Origin of Product

United States

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